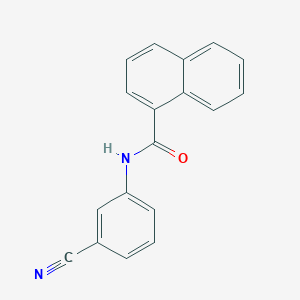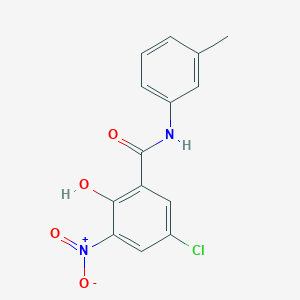
5-chloro-2-hydroxy-N-(3-methylphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-hydroxy-N-(3-methylphenyl)-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CHNB and is known for its ability to selectively inhibit the activity of certain enzymes in the body. In
Wirkmechanismus
CHNB works by binding to the active site of the enzyme and preventing its activity. This binding is reversible and can be modulated by changing the concentration of the compound. The selectivity of CHNB for certain enzymes is due to the specific interactions between the compound and the enzyme's active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CHNB have been extensively studied. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in various physiological processes such as tissue remodeling and inflammation. This inhibition has been shown to have potential therapeutic applications in diseases such as cancer, arthritis, and cardiovascular disease. Additionally, CHNB has been shown to have antioxidant properties, which may have potential therapeutic applications in diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CHNB in lab experiments is its selectivity for certain enzymes. This allows researchers to selectively inhibit the activity of these enzymes and study their role in various physiological processes. Additionally, CHNB is a relatively stable compound and can be easily synthesized in large quantities. However, one limitation of using CHNB in lab experiments is its potential toxicity. High concentrations of CHNB have been shown to have cytotoxic effects on certain cell lines.
Zukünftige Richtungen
There are several future directions for research on CHNB. One area of interest is the development of more selective inhibitors of matrix metalloproteinases. Additionally, the potential therapeutic applications of CHNB in diseases such as cancer, arthritis, and cardiovascular disease should be further explored. Finally, the antioxidant properties of CHNB should be further studied to determine its potential therapeutic applications in diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, CHNB is a chemical compound that has been extensively studied for its potential use in scientific research. Its selective inhibition of certain enzymes has potential therapeutic applications in diseases such as cancer, arthritis, and cardiovascular disease. While there are advantages and limitations to using CHNB in lab experiments, future research should focus on developing more selective inhibitors of matrix metalloproteinases and exploring the potential therapeutic applications of CHNB in various diseases.
Synthesemethoden
The synthesis of CHNB involves the reaction of 5-chloro-2-hydroxy-3-nitrobenzoic acid with 3-methylphenylamine. This reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through a series of chromatography techniques to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
CHNB has been extensively studied for its potential use in scientific research. It has been shown to selectively inhibit the activity of certain enzymes such as matrix metalloproteinases, which are involved in various physiological processes such as tissue remodeling and inflammation. This inhibition has been shown to have potential therapeutic applications in diseases such as cancer, arthritis, and cardiovascular disease.
Eigenschaften
IUPAC Name |
5-chloro-2-hydroxy-N-(3-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-3-2-4-10(5-8)16-14(19)11-6-9(15)7-12(13(11)18)17(20)21/h2-7,18H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUHSXBZJKDXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)

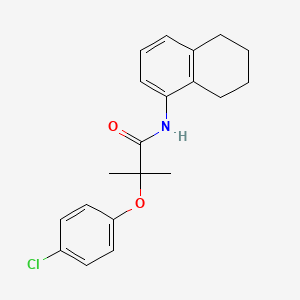
![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)
![2,4-dichloro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5870817.png)
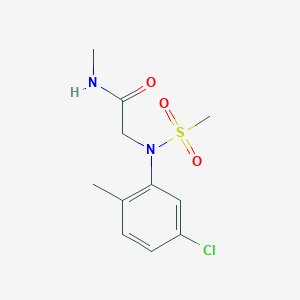
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea](/img/structure/B5870826.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)


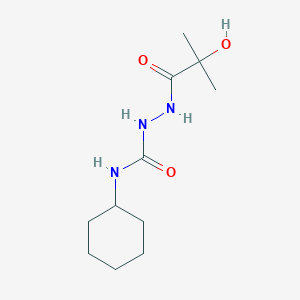
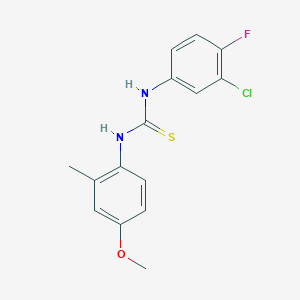
![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)
